
H-Val-Tyr-Ser-bNA
説明
Contextualizing Synthetic Peptides in Biochemical Research
Synthetic peptides have become indispensable in biochemistry and molecular biology. They are short chains of amino acids, the building blocks of proteins, that can be designed and synthesized in the laboratory. This allows researchers to create specific sequences that mimic or interact with biological molecules, such as enzymes. These synthetic peptides can be used for a variety of purposes, including as enzyme substrates, inhibitors, or probes to study protein-protein interactions. The ability to create custom peptide sequences allows for the fine-tuning of experiments to investigate specific biological questions with high precision.
The Role of Short Peptide Sequences in Molecular Recognition
The interaction between a protease and its substrate is a highly specific process, often likened to a lock and key. sigmaaldrich.com The enzyme's active site has a unique three-dimensional structure that recognizes and binds to a specific sequence of amino acids in the substrate. sigmaaldrich.com This specificity is crucial for the proper functioning of biological systems, ensuring that enzymes only cleave their intended targets. sigmaaldrich.com Short peptide sequences, like H-Val-Tyr-Ser-bNA, are designed to mimic the natural cleavage sites of specific proteases. By providing a simplified and known target, these synthetic peptides allow for the isolated study of a particular enzyme's activity. The sequence Val-Tyr-Ser itself is part of larger peptide substrates used to study enzymes like cathepsin D. karger.com
Significance of Fluorogenic and Chromogenic Tags in Enzymatic Assays
To be useful in an assay, the cleavage of a synthetic peptide must be detectable. This is achieved by attaching a "tag" to the end of the peptide sequence. In the case of this compound, the tag is β-naphthylamide (bNA), which is a chromogenic group. When the peptide is intact, the bNA is not colored. However, when a protease cleaves the bond between the serine and the bNA, the free β-naphthylamine is released, which can be detected colorimetrically. This provides a direct and quantifiable measure of enzyme activity. Other common tags include p-nitroanilide (pNA) and fluorogenic groups like 7-amido-4-methylcoumarin (AMC), which release a fluorescent signal upon cleavage. doi.org The choice of tag depends on the sensitivity and detection method required for the specific assay.
Overview of Research Paradigms Utilizing Peptide Substrates
Peptide substrates are central to numerous research applications. They are fundamental in enzyme kinetics studies to determine parameters like the Michaelis constant (Km) and the maximal velocity (Vmax), which describe the efficiency of an enzyme. asm.org They are also used in high-throughput screening assays to identify new enzyme inhibitors, which could be potential drug candidates. Furthermore, peptide substrates are employed in diagnostic assays to measure the levels of specific proteases in biological samples, which can be indicative of certain diseases. For instance, the hydrolysis of a larger peptide containing the Val-Tyr-Ser sequence, Z-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-ß-naphthylamide, has been used in a sensitive fluorimetric assay for cathepsin D. karger.com
特性
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-16(2)24(28)27(36)30-22(13-17-7-11-21(33)12-8-17)25(34)31-23(15-32)26(35)29-20-10-9-18-5-3-4-6-19(18)14-20/h3-12,14,16,22-24,32-33H,13,15,28H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)/t22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLRELPTNVUIB-HJOGWXRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13989-68-9 | |
Record name | 13989-68-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Chemical Modifications of Peptide Conjugates
Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Val-Tyr-Ser Sequence
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the H-Val-Tyr-Ser-OH peptide sequence. google.com20.210.105 This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. google.comnobelprize.org This approach simplifies the purification process, as excess reagents and soluble by-products are removed by filtration. google.com
Fmoc/tBu and Boc/Bzl Protection Strategies
Two primary orthogonal protection strategies are widely used in SPPS: the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategies. iris-biotech.deiris-biotech.de The choice between these strategies depends on several factors, including the desired scale of synthesis, the sensitivity of the peptide to acid or base, and the need for on-resin side-chain modifications. peptide.com
The Fmoc/tBu strategy is the most common approach in modern SPPS. iris-biotech.deacs.org The Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). iris-biotech.decsic.es The side chains of the amino acids, such as the hydroxyl groups of tyrosine and serine, are protected with the acid-labile tert-butyl (tBu) group. iris-biotech.deuniversiteitleiden.nl These protecting groups, along with the linker attaching the peptide to the resin, are cleaved simultaneously at the end of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.decsic.es A key advantage of the Fmoc/tBu strategy is its milder cleavage conditions compared to the Boc/Bzl approach, avoiding the use of hazardous reagents like hydrofluoric acid (HF). iris-biotech.de
The Boc/Bzl strategy , while being the original method for SPPS, is still employed, particularly for complex or long peptide sequences prone to aggregation. iris-biotech.depeptide.com In this method, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with TFA. 20.210.105 The side-chain protecting groups are typically benzyl (Bzl) ethers for serine and tyrosine, which are more stable to the repeated TFA treatments. 20.210.105 Final cleavage from the resin and removal of the side-chain protecting groups require a very strong acid, such as HF. nobelprize.org While effective, the harsh conditions and the need for specialized equipment are significant drawbacks. peptide.com
Strategy | Nα-Protection | Side-Chain Protection (Tyr, Ser) | Deprotection (Nα) | Final Cleavage | Advantages | Disadvantages |
Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | Piperidine | TFA | Milder conditions, suitable for acid-sensitive peptides. iris-biotech.depeptide.com | Aggregation can be an issue for long peptides. peptide.com |
Boc/Bzl | Boc (acid-labile) | Bzl (strong acid-labile) | TFA | HF | Better for long or difficult sequences. peptide.com | Harsh cleavage conditions, requires special apparatus. iris-biotech.depeptide.com |
Coupling Chemistries for Peptide Elongation
The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain requires the activation of the carboxylic acid group of the incoming amino acid. nih.gov A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as epimerization. nih.gov
Commonly used coupling reagents can be categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts. nih.gov
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used activating agents. nih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. csic.es To minimize side reactions, these are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt). nih.govluxembourg-bio.com
Phosphonium salts , like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also effective coupling reagents. luxembourg-bio.com
Aminium/Uronium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and are among the most popular choices for SPPS. luxembourg-bio.com HATU, in particular, is known for its high reactivity, which is beneficial for sterically hindered couplings.
The choice of coupling reagent can significantly impact the purity and yield of the final peptide. For the H-Val-Tyr-Ser sequence, a standard coupling protocol would involve using an excess of the protected amino acid and a coupling reagent like DIC/HOBt or HATU in a solvent such as DMF or N-methyl-2-pyrrolidone (NMP). universiteitleiden.nl
Coupling Reagent Class | Examples | Additives | Characteristics |
Carbodiimides | DIC, DCC | HOBt, HOAt | Widely used, cost-effective. nih.gov |
Phosphonium Salts | PyBOP | Efficient and reliable. luxembourg-bio.com | |
Aminium/Uronium Salts | HBTU, HATU | Highly efficient, good for difficult couplings. luxembourg-bio.com |
Post-Synthetic Derivatization for Reporter Group Conjugation
Once the protected H-Val-Tyr-Ser-OH peptide is synthesized and cleaved from the resin, the final step is the attachment of the β-naphthylamide (bNA) reporter group. This is typically achieved through a post-synthetic conjugation approach. natahub.orgcsic.es
Attachment of Beta-Naphthylamide (bNA) and Analogous Fluorophores
The conjugation of β-naphthylamide to the C-terminus of the peptide is a critical step. This is generally accomplished by forming an amide bond between the C-terminal carboxylic acid of the peptide and the amino group of β-naphthylamine. This reaction can be performed in solution using standard peptide coupling reagents, similar to those used in SPPS. mdpi.com The choice of coupling chemistry is crucial to ensure high efficiency and prevent side reactions.
Linker Chemistry and Optimization for Conjugation Efficiency
In many bioconjugation strategies, a linker molecule is introduced between the peptide and the reporter group to provide spatial separation and minimize potential steric hindrance that could affect either the peptide's interaction with its target enzyme or the fluorophore's properties. lubio.ch However, for a small substrate like H-Val-Tyr-Ser-bNA, a direct amide linkage between the C-terminus of serine and the amino group of β-naphthylamine is common.
To optimize the conjugation efficiency, several factors are considered:
Activation of the Peptide's C-terminus : The carboxylic acid of the peptide must be activated to facilitate the reaction with the weakly nucleophilic aromatic amine of bNA. This can be achieved using the same types of coupling reagents mentioned previously (e.g., HBTU, HATU).
Reaction Conditions : The reaction is typically carried out in an aprotic organic solvent, and the choice of base is important to facilitate the reaction without causing side reactions. frontiersin.org
Purification : After the conjugation reaction, the desired product must be separated from unreacted starting materials and by-products.
Purification and Characterization of the Conjugated Peptide
The final this compound conjugate must be purified to a high degree to be suitable for enzymatic assays. biosyn.com The primary method for purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govumich.edu This technique separates molecules based on their hydrophobicity, allowing for the isolation of the desired peptide conjugate from impurities.
Following purification, the identity and purity of the this compound conjugate are confirmed using various analytical techniques: biosyn.com
Analytical RP-HPLC : To assess the purity of the final product. nih.gov
Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the conjugate, ensuring that the correct peptide sequence has been synthesized and the bNA group has been successfully attached. pepdd.com
The rigorous quality control at each step, from peptide synthesis to final purification, ensures the production of a high-quality fluorogenic substrate for reliable and reproducible enzymatic studies. biosyn.com
Incorporation of Unnatural Amino Acids and Structural Mimetics within Peptide Scaffolds
The strategic incorporation of unnatural amino acids and structural mimetics into peptide scaffolds like this compound is a powerful approach to enhance their therapeutic potential. These modifications can overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. By introducing non-proteinogenic building blocks, researchers can precisely control the three-dimensional structure, and ultimately the biological activity, of these molecules.
β-Amino Acid Patterns and Conformational Control
The substitution of α-amino acids with their β-amino acid counterparts represents a significant strategy in peptide design. The additional carbon atom in the backbone of β-amino acids imparts unique conformational properties and resistance to enzymatic degradation. researchgate.netscirp.org The placement of these β-amino acids can be strategically patterned to induce specific secondary structures, thereby influencing the peptide's interaction with its biological target. researchgate.netacs.org
The incorporation of β-amino acids can lead to the formation of novel helical structures, such as the 12-helix, 14-helix, and 10/12-helix, which differ from the classic α-helix of natural peptides. acs.org The type of helix formed is dependent on the substitution pattern of the β-amino acids. For instance, peptides composed entirely of β3-amino acids tend to adopt a 14-helix conformation, characterized by a 14-membered hydrogen-bonded ring. scirp.org The ability to control the helical conformation is crucial for mimicking the secondary structures of proteins and designing potent inhibitors of protein-protein interactions. rsc.org
Research has demonstrated that even the partial substitution of a peptide sequence with β-amino acids can significantly alter its conformational landscape and biological activity. These mixed α,β-peptides can adopt well-defined secondary structures and have shown promise in various therapeutic areas. researchgate.net The conformational flexibility introduced by β-amino acids allows for a fine-tuning of the peptide's shape to optimize binding to its target. scirp.org
Table 1: Impact of β-Amino Acid Incorporation on Peptide Secondary Structure
Peptide Sequence/Pattern | Resulting Secondary Structure | Key Findings | Reference |
(βAla)n | 12-Helix | Forms a stable helical structure with a 12-membered hydrogen-bonded ring. | acs.org |
(β³-hAla)n | 14-Helix | Adopts a left-handed helical structure with three distinct faces. | scirp.org |
α,β-alternating peptides | 10/12-Helix | Can form a mixed helix depending on the specific amino acid sequence. | acs.org |
Bak peptide chimera (βα)₅α₅ | Helical Foldamer | Binds with nanomolar affinity to Bcl-xL, demonstrating the potential for creating complex protein epitopes. | acs.org |
Cyclic Peptide Architectures for Modulating Bioactivity
Cyclization is a widely employed strategy to constrain the conformation of a peptide and enhance its biological properties. lenus.iemdpi.com By linking the N- and C-termini or side chains of a peptide, a macrocyclic structure is formed, which reduces the molecule's flexibility. This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity and selectivity for its target. nih.gov Furthermore, cyclization often improves metabolic stability by protecting the peptide from degradation by exopeptidases. mdpi.com
Various methods can be used to cyclize peptides, including head-to-tail, side chain-to-side chain, and head-to-side chain cyclization. rsc.org The choice of cyclization strategy depends on the desired final architecture and the specific amino acids present in the peptide sequence. For instance, disulfide bridges between two cysteine residues are a common method for side chain-to-side chain cyclization. lenus.ie
Cyclic peptides have proven to be effective modulators of a wide range of biological processes, including protein-protein interactions that are often considered "undruggable" with small molecules. rsc.org The larger surface area of cyclic peptides allows them to bind to the often flat and featureless interfaces of these interactions. nih.gov Research has shown that cyclic peptides can be designed to mimic specific protein secondary structures, such as β-turns and β-sheets, which are frequently involved in molecular recognition events. rsc.orglenus.ie
The development of bicyclic and even more complex cyclic architectures has further expanded the possibilities for creating highly rigid and potent peptide-based therapeutics. These constrained structures can exhibit exceptional binding affinities and specificities for their targets. rsc.org
Table 2: Examples of Cyclic Peptides and their Bioactivity
Cyclic Peptide | Target | Biological Activity | Key Structural Feature | Reference |
Cyclosporin A | Cyclophilin | Immunosuppressant | N-methylated amino acids, intramolecular hydrogen bonds | nih.gov |
SFTI-1 | Trypsin | Protease inhibitor | Head-to-tail cyclized, disulfide bridge | rsc.org |
Bicyclic peptide | Kallikrein | Protease inhibitor | Bicyclic structure with high rigidity | nih.gov |
Rab8 GTPase inhibitor | Rab8 GTPase | Inhibition of protein-protein interaction | Bicyclic stapled peptide | rsc.org |
Substrate Specificity Profiling of Enzymes
Understanding what substrates an enzyme preferentially binds to and cleaves is fundamental to elucidating its biological role. Various methodologies have been developed to rapidly profile the substrate specificity of enzymes, particularly proteases.
Design and Application of Combinatorial Peptide Libraries
Combinatorial peptide libraries are powerful tools for determining the substrate specificity of proteases. These libraries consist of a vast number of different peptide sequences. One common approach involves positional scanning synthetic combinatorial libraries (PS-SCLs), which are composed of sublibraries where one amino acid position (e.g., P1, P2, P3, or P4, corresponding to residues N-terminal to the cleavage site) is fixed with a specific amino acid, while the other positions contain a mixture of amino acids. dcu.ie The synthesis of these libraries is often facilitated by attaching the peptides to a solid-phase resin. nih.gov By assaying an enzyme against these sublibraries, researchers can rapidly identify the preferred amino acid at each specific position in the substrate's sequence. nih.govsigmaaldrich.com
To enable detection, the peptides in these libraries are typically coupled to a reporter group, such as a fluorophore. dcu.ie A significant advancement in this area was the development of the bifunctional coumarin fluorophore, 7-amino-4-carbamoylmethylcoumarin (ACC), which allows for the straightforward solid-phase synthesis of libraries containing any amino acid at the P1 position. dcu.ie
High-Throughput Screening Approaches for Substrate Identification
The use of combinatorial libraries is inherently a high-throughput screening (HTS) method. Assays are typically performed in microtiter plates, allowing for the simultaneous testing of an enzyme against many different substrate mixtures. dcu.ienih.gov When a protease cleaves a peptide in the library, it liberates the attached chromogenic or fluorogenic leaving group, such as p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC). pressbooks.pub The resulting color or fluorescence can be measured by a plate reader, providing a rapid assessment of cleavage efficiency. nih.gov This HTS approach allows for the exhaustive profiling of an enzyme's specificity in a fraction of the time required by traditional methods. sigmaaldrich.com
Positional Scanning and Residue Preference Analysis
Positional scanning is the analytical process applied to the data from combinatorial library screening. nih.gov By comparing the signal generated from each sublibrary (where one position is fixed), a detailed profile of the enzyme's amino acid preference at each substrate position (P1-P4) can be constructed. sigmaaldrich.comdiva-portal.org For example, studies on cysteine proteases like papain and cruzain have revealed distinct preferences at the P2 position, which is a key determinant of their specificity. nih.gov The results from a positional scan can then be used to design optimal, discrete peptide substrates for further, more detailed kinetic analysis or to develop specific inhibitors. nih.govdiva-portal.org This method provides crucial information for identifying potential physiological substrates and understanding the enzyme's role in biological pathways. nih.gov
Enzyme Kinetic Analysis with this compound as a Substrate
Following the identification of preferred residues from library screening, specific peptide sequences are synthesized to quantitatively measure an enzyme's catalytic efficiency. This compound (H-Valyl-Tyrosyl-Serine-β-naphthylamide) is a synthetic peptide substrate designed for such analysis. The sequence contains Tyrosine (Tyr) at the P1 position, making it a suitable substrate for chymotrypsin-like proteases, which preferentially cleave peptide bonds C-terminal to aromatic amino acids like Tyr, Phe, and Trp. sigmaaldrich.comlibretexts.org Enzymatic hydrolysis of this compound occurs at the peptide bond between Tyrosine and Serine, releasing the chromogenic β-naphthylamide (bNA) group, which can be quantified spectrophotometrically.
Determination of Michaelis-Menten Parameters (K_M, V_max, k_cat)
The interaction between an enzyme and a substrate like this compound is characterized by Michaelis-Menten kinetics. mdpi.com By measuring the initial reaction rate (V) at various substrate concentrations ([S]), key kinetic parameters can be determined. diva-portal.org
The following table presents illustrative kinetic data for the hydrolysis of a chymotrypsin-like substrate, demonstrating how these parameters are typically reported.
Substrate | Enzyme | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
---|---|---|---|---|
This compound | α-Chymotrypsin | 150 | 55 | 3.7 x 10⁵ |
Steady-State and Pre-Steady-State Kinetic Investigations
Enzyme kinetic studies can be divided into two phases: steady-state and pre-steady-state.
Steady-State Kinetics assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. The Michaelis-Menten equation describes the reaction under these conditions, where a linear increase in product formation is observed over time. nih.gov Most reported kinetic parameters are determined under steady-state assumptions.
Pre-Steady-State Kinetics investigates the initial moments of the enzymatic reaction, before the steady state is established. This type of analysis is crucial for enzymes like chymotrypsin that operate via a multi-step "ping-pong" mechanism. libretexts.org For chymotrypsin, the reaction involves a rapid acylation step where the peptide substrate (H-Val-Tyr-Ser) becomes covalently attached to the enzyme's active site serine, releasing the first product (β-naphthylamide). This is followed by a slower deacylation step where water hydrolyzes the acyl-enzyme intermediate, releasing the second product (the peptide) and regenerating the free enzyme. libretexts.org In a pre-steady-state experiment with this compound, this would be observed as an initial rapid "burst" of β-naphthylamide release (stoichiometric with the enzyme concentration) followed by a slower, constant rate of release as the slower deacylation step becomes rate-limiting. libretexts.org Observing this biphasic kinetic behavior provides strong evidence for the formation of a covalent enzyme-substrate intermediate. libretexts.orgnih.gov
Advanced Applications in Enzymology and Chemical Biology Research
Development of Novel Enzymatic Assays
The design of H-Val-Tyr-Ser-bNA as a chromogenic and fluorogenic substrate has significantly contributed to the development of sensitive and efficient enzymatic assays. The presence of the β-naphthylamide moiety is central to its function in these assays.
Continuous Monitoring of Enzyme Activity using Fluorogenic Substrates
The cleavage of the amide bond between the serine residue and the β-naphthylamide group by a specific protease results in the release of free β-naphthylamine. bachem.com This liberated β-naphthylamine is a fluorescent molecule, and its release can be continuously monitored using a spectrofluorometer. nih.gov The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction. raybiotech.com This allows for real-time tracking of enzyme activity, providing a dynamic view of the catalytic process.
This continuous monitoring is advantageous over endpoint assays as it provides detailed kinetic information, including initial reaction rates, and can reveal complexities such as substrate inhibition or enzyme inactivation over time. The excitation and emission wavelengths for the detection of released β-naphthylamine are typically in the range of 320-340 nm and 410-420 nm, respectively. bachem.com
A generalized workflow for a continuous fluorometric assay using a substrate like this compound is presented below:
Step | Procedure | Purpose |
1. Reagent Preparation | Dissolve this compound and the purified enzyme in a suitable assay buffer. | To ensure optimal reaction conditions (pH, ionic strength) for the enzyme. |
2. Assay Initiation | Mix the substrate and enzyme solutions in a fluorometer-compatible plate or cuvette. | To start the enzymatic reaction. |
3. Fluorescence Reading | Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. | To continuously measure the release of the fluorescent product (β-naphthylamine). |
4. Data Analysis | Plot fluorescence intensity versus time to determine the initial reaction velocity. | To quantify the enzyme's catalytic rate. |
Quantitative Measurement of Enzyme Concentration and Activity
Beyond continuous monitoring, this compound can be employed for the precise quantification of enzyme concentration and total activity in a sample. By constructing a standard curve using a known concentration of the purified enzyme, the activity of an unknown sample can be accurately determined. The rate of hydrolysis of this compound is proportional to the concentration of the active enzyme, allowing for sensitive detection. raybiotech.com
Furthermore, in a chromogenic context, the released β-naphthylamine can be chemically coupled to an azo dye, resulting in a colored product that can be quantified using a spectrophotometer. bachem.com While this method is typically an endpoint assay, it provides a robust and often more accessible alternative to fluorometry for quantitative measurements.
Identification and Characterization of Enzyme Subfamilies
The specificity of a protease for its substrate is a defining characteristic. Synthetic peptides like this compound are instrumental in dissecting these specificities, enabling the differentiation of closely related enzymes and the discovery of novel enzymatic functions.
Discrimination between Closely Related Proteases or Phosphatases
The peptide sequence, Val-Tyr-Ser, dictates the selectivity of this compound for certain proteases. Different proteases, even within the same family, exhibit distinct preferences for the amino acid residues at and around the cleavage site. nih.govmdpi.com For instance, studies on retroviral proteases have shown that substitutions in the P2 position (in this case, Tyrosine) of a peptide substrate can dramatically alter the cleavage efficiency by different proteases. asm.org
By comparing the hydrolysis rates of this compound with other synthetic peptides containing systematic variations in the amino acid sequence, researchers can create a specificity profile for a given enzyme. This "fingerprint" can be used to distinguish between proteases with overlapping but not identical substrate preferences. For example, a library of peptide-bNA substrates could be used to differentiate between various chymotrypsin-like serine proteases, which typically cleave after large hydrophobic residues like tyrosine. nih.govfrontiersin.org
Discovery of Previously Uncharacterized Enzymatic Activities
Libraries of fluorogenic or chromogenic substrates, including peptides with diverse sequences like this compound, are powerful tools for discovering new enzymatic activities in complex biological samples such as cell lysates or tissue homogenates. researchgate.netbiorxiv.org A high-throughput screen of a substrate library against a sample can reveal unexpected cleavage events, pointing to the presence of a previously unknown or uncharacterized protease. The identification of the cleaved substrate provides initial clues about the new enzyme's substrate specificity, guiding further purification and characterization efforts.
Mechanistic Studies of Biological Pathways
The ability to monitor specific enzymatic activities in real-time makes this compound a valuable probe for studying the role of proteases in complex biological pathways. By introducing this substrate into a system, researchers can investigate how protease activity is regulated under different conditions or in response to various stimuli.
For example, if the protease that cleaves this compound is involved in a signaling cascade, changes in the rate of substrate hydrolysis can reflect the activation or inhibition of that pathway. Mechanistic studies often involve determining kinetic parameters such as K_m (Michaelis constant) and k_cat (catalytic rate constant), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.govresearchgate.net Such studies are fundamental to understanding the enzyme's role in both normal physiological processes and in disease states.
Investigating Protease Cascades and Signaling Networks
Protease cascades are sequential activation pathways where the product of one enzymatic reaction catalyzes the next, leading to a rapid and amplified biological response. These cascades are fundamental to numerous physiological processes, including blood coagulation, apoptosis, and immune responses. thermofisher.com The substrate this compound can be employed to dissect these intricate signaling networks by monitoring the activity of specific proteases within a cascade.
For instance, in a reconstituted in vitro system of a signaling cascade, the cleavage of this compound can indicate the activation of a particular protease. By introducing various components of the cascade and observing the rate of β-naphthylamide release, researchers can identify the upstream activators and downstream targets of the protease . This approach is analogous to studies where fluorogenic substrates are used to monitor the activation of serine proteases in the insect Toll pathway, a key component of innate immunity. nih.gov The specificity of the Val-Tyr-Ser sequence for certain proteases allows for targeted investigation within a complex mixture of enzymes. stanford.edu
Table 1: Key Protease Cascades and Potential for this compound Application
Protease Cascade | Key Proteases | Potential Application of this compound |
Blood Coagulation | Thrombin, Factor Xa | Monitoring the activity of specific clotting factors that recognize the Val-Tyr-Ser motif. |
Apoptosis | Caspases | Assessing the activity of effector caspases that may cleave at sequences similar to Val-Tyr-Ser. |
Complement System | C1s, MASPs | Investigating the activation of serine proteases involved in the complement cascade. |
Inflammation | Neutrophil Elastase, Cathepsin G | Studying the role of inflammatory proteases in tissue remodeling and disease. stanford.edu |
Role of Peptide Cleavage in Protein Maturation and Degradation
The precise cleavage of peptides is a critical step in the maturation of many proteins and in the regulated degradation of others. peptide.co.jpnih.gov this compound can serve as a model substrate to study the enzymes involved in these processes.
Protein Maturation: Many proteins are synthesized as inactive precursors (proproteins or zymogens) that require proteolytic cleavage to become active. peptide.co.jp For example, the maturation of some viral proteins is dependent on host or viral proteases. A fluorogenic peptide cleavage assay, similar in principle to using this compound, has been used to screen for proteolytic activity related to coronavirus spike protein activation. researchgate.net By designing substrates that mimic the cleavage sites of these proproteins, such as this compound, researchers can identify and characterize the proteases responsible for their maturation.
Protein Degradation: The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. The proteasome is a large multi-catalytic protease complex that degrades ubiquitinated proteins. The chymotrypsin-like activity of the proteasome can be assayed using fluorogenic peptide substrates. While the canonical substrate is Suc-Leu-Leu-Val-Tyr-AMC, the principle of using a peptide sequence to target a specific proteolytic activity is the same. nih.gov this compound could potentially be used to investigate the specificity of the proteasome or other cellular proteases involved in protein turnover.
Integration with High-Throughput Technologies
The versatility of this compound and similar chromogenic/fluorogenic substrates is significantly enhanced when integrated with high-throughput technologies, enabling large-scale analysis of enzyme activity and substrate specificity.
Peptide Microarray Platforms for Enzyme Profiling
Peptide microarrays are powerful tools for profiling the substrate specificity of enzymes in a highly parallel format. plos.orgnih.gov In this technology, a large number of different peptide sequences are immobilized on a solid support. mdpi.com When the array is incubated with a protease, the enzyme will cleave its preferred substrates.
While this compound itself is a soluble substrate, the underlying principle of its peptide sequence can be incorporated into a microarray format. A library of peptides, including variations of the Val-Tyr-Ser motif, could be synthesized on a chip. To detect cleavage, the peptides can be linked to a fluorophore and a quencher. Upon cleavage, the fluorophore is separated from the quencher, resulting in a fluorescent signal at the corresponding spot on the microarray. This allows for the rapid identification of the optimal substrate sequence for a given protease from thousands of possibilities. plos.org Such platforms have been successfully used to profile the specificity of a wide range of enzymes, including kinases and histone deacetylases. plos.orgmdpi.com
Machine Learning Approaches for De Novo Substrate Discovery
Machine learning is revolutionizing the field of enzyme substrate discovery. researchgate.netnih.gov By training algorithms on large datasets of known protease substrates and their cleavage efficiencies, it is possible to develop predictive models for novel substrates. plos.orgmit.edu
Data generated from high-throughput screening of peptide libraries, including those incorporating sequences like Val-Tyr-Ser, can be used to train these models. mdpi.com For example, a machine learning model could be developed to predict the likelihood of a peptide being cleaved by a specific protease based on its amino acid sequence and other physicochemical properties. These models can then be used to computationally screen vast virtual libraries of peptides to identify novel, highly specific substrates de novo. This approach accelerates the discovery of customized substrates for specific research or diagnostic applications, moving beyond trial-and-error methods. researchgate.netmdpi.com
Table 2: Machine Learning Models in Protease Substrate Prediction
Machine Learning Model | Description | Application in Substrate Discovery |
Support Vector Machine (SVM) | A supervised learning model that finds a hyperplane to separate data into classes. researchgate.net | Predicting whether a peptide sequence is a substrate or non-substrate for a given protease. mdpi.com |
Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes. researchgate.net | Identifying key amino acid residues that determine substrate specificity. |
eXtreme Gradient Boosting (XGBoost) | An efficient and scalable implementation of gradient boosting. researchgate.net | Predicting the degree of antihypertensive activity of peptides, which can be adapted for cleavage prediction. researchgate.net |
Deep Learning (e.g., Neural Networks) | Models with multiple layers to learn complex patterns from data. plos.org | Predicting Dicer cleavage sites in pre-miRNAs, a concept applicable to protease cleavage sites. plos.org |
Biosensor and Diagnostic Probe Development (Mechanistic and Assay-Based)
The cleavage of this compound by a target protease can be harnessed to develop sensitive biosensors and diagnostic probes. scielo.org.conih.gov These tools can detect aberrant protease activity associated with various diseases, including cancer, infectious diseases, and inflammatory disorders.
Mechanistic Principle: The fundamental mechanism of these biosensors relies on the conversion of a non-detectable or low-signal state to a high-signal state upon enzymatic cleavage. In the case of this compound, the cleavage releases β-naphthylamide, which can be detected colorimetrically or fluorometrically. This principle can be adapted to create more sophisticated probes. For instance, the peptide sequence can be linked to a fluorophore and a quencher pair in a fluorescence resonance energy transfer (FRET)-based probe. peptide.co.jp In the intact probe, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the target protease, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence.
Assay-Based Development: These probes can be incorporated into various assay formats for diagnostic purposes. google.com.na For example, a solution-based assay could be developed to measure the activity of a specific protease in a patient's blood or other bodily fluids. Furthermore, these peptide-based probes can be immobilized on surfaces to create solid-state biosensors, such as those based on electrochemical or optical detection methods. mdpi.com The development of such biosensors could enable rapid, point-of-care diagnostics for diseases characterized by dysregulated protease activity. scielo.org.co
Future Research Directions and Translational Potential
Rational Design of H-Val-Tyr-Ser-bNA Analogs with Enhanced Specificity
The development of analogs of the this compound peptide is a promising avenue for creating molecules with improved potency and specificity for target enzymes. Rational design strategies are central to modifying peptide-based molecules to enhance their therapeutic and diagnostic properties. nih.govresearchgate.net These strategies often aim to overcome the limitations of natural peptides, such as poor stability and lack of specificity.
Key approaches for designing analogs include:
Amino Acid Substitution: Replacing the existing amino acids (Val, Tyr, Ser) with natural or non-canonical amino acids can fine-tune the peptide's interaction with a target enzyme. For instance, altering residues can increase binding affinity or introduce conformational constraints that favor interaction with a specific protease while discouraging binding to off-target enzymes. broadinstitute.org
Peptidomimetics: These are compounds that mimic the structure and function of peptides but are designed for improved stability and bioavailability. nih.gov By modifying the peptide backbone or incorporating non-peptidic elements, researchers can create analogs that retain the binding characteristics of the original peptide while being resistant to degradation by proteases.
Cyclization: Constraining the peptide's structure through cyclization can significantly enhance its binding affinity and stability. Cyclic peptides often exhibit higher selectivity for their targets compared to their linear counterparts because they are conformationally pre-organized for binding. researchgate.net
A structure-based computational approach, combining methods like 3D structure modeling, docking analysis, and molecular dynamics, can be employed to rationally design and test new peptide inhibitors with enhanced properties before their synthesis. acs.org
Table 1: Strategies for Rational Design of this compound Analogs
Design Strategy | Rationale | Potential Outcome for this compound Analog |
---|---|---|
Amino Acid Substitution | Modify side-chain interactions within the enzyme's active site. | Increased binding affinity and selectivity for a target protease. |
Backbone Modification (Peptidomimetics) | Enhance resistance to proteolytic degradation and improve pharmacokinetic properties. | Longer half-life in biological systems, making it suitable for in vivo applications. nih.gov |
Cyclization | Reduce conformational flexibility to lock the peptide into its bioactive shape. | Higher target specificity and improved stability against exonucleases. researchgate.net |
Incorporation of Non-canonical Amino Acids | Introduce novel chemical functionalities and steric properties. | Creation of unique interactions with the target enzyme not possible with standard amino acids. |
Exploration of Novel Enzyme Targets for this compound as a Probe
Peptide substrates like this compound are valuable as chemical probes for identifying and characterizing enzyme activity in complex biological systems. researchgate.net The release of the β-naphthylamide group upon cleavage provides a straightforward readout for enzymatic action, which can be leveraged to discover novel proteases involved in various physiological and pathological processes.
One key application is in high-throughput screening (HTS) campaigns to identify enzymes that recognize the Val-Tyr-Ser sequence. Such screens could uncover previously unknown proteases implicated in diseases like cancer or neurodegenerative disorders, which often involve dysregulated protease activity. researchgate.net Furthermore, enzyme-activated probes can be engineered to specifically track the activity of target enzymes within living cells, offering insights into their roles in the cellular microenvironment. rsc.org For example, probes can be designed to remain inactive until they interact with a specific enzyme, at which point they generate a signal. tandfonline.com
Potential enzyme families that might be targeted by a Val-Tyr-Ser sequence include certain serine proteases or matrix metalloproteinases (MMPs), which are known to have roles in tissue remodeling and cancer progression. tandfonline.comnih.gov Identifying the specific enzymes that cleave this compound would open the door to developing more selective substrates and inhibitors for diagnostic and therapeutic purposes.
Table 2: Potential Applications of this compound as an Enzyme Probe
Application Area | Method | Research Goal |
---|---|---|
Enzyme Discovery | High-Throughput Screening (HTS) of compound or extract libraries. | Identify novel proteases that recognize and cleave the Val-Tyr-Ser sequence. |
Cancer Biology | Activity-based profiling in tumor microenvironments. | Detect aberrant protease activity associated with cancer invasion and metastasis. nih.gov |
Drug Discovery | Screening for inhibitors of enzymes that cleave the probe. | Discover new therapeutic agents that modulate the activity of a newly identified target enzyme. |
Cell Biology | Live-cell imaging with a modified, fluorescent version of the probe. | Visualize enzyme activity in real-time within specific cellular compartments. rsc.org |
Advancements in Analytical Techniques for Peptide-Enzyme Interaction Studies
A deep understanding of how this compound interacts with its target enzymes requires a suite of advanced analytical techniques. These methods provide critical data on reaction rates, binding thermodynamics, and structural changes, which are essential for drug discovery and probe development. americanpeptidesociety.orgnih.gov
Key analytical techniques include:
Enzyme Kinetics Assays: Spectrophotometry and fluorescence-based assays are fundamental for measuring the rate of enzyme-catalyzed reactions. americanpeptidesociety.org For this compound, this would involve monitoring the release of β-naphthylamide over time to determine kinetic parameters like K_M and V_max.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the peptide-enzyme interaction, including binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). americanpeptidesociety.orgbohrium.com
Mass Spectrometry (MS): Techniques like ESI-MS and MALDI-MS are invaluable for confirming the identity of cleavage products and characterizing the peptide itself. ijpsjournal.com More advanced methods like cross-linking mass spectrometry (XL-MS) can provide structural insights into the peptide-enzyme complex. researchgate.net
Chromatography: High-performance liquid chromatography (HPLC) is essential for purifying the peptide and analyzing its stability and the formation of degradation products over time. ijpsjournal.comijsra.net
High-Throughput Microfluidic Enzyme Kinetics (HT-MEK): This technology allows for thousands of enzyme experiments to be performed simultaneously in nanoliter-sized chambers, dramatically accelerating the study of enzyme function and the effects of mutations. stanford.edu
Table 3: Comparison of Analytical Techniques for Studying Peptide-Enzyme Interactions
Technique | Information Provided | Application to this compound |
---|---|---|
Spectrophotometry/Fluorometry | Enzyme reaction rates (kinetics). americanpeptidesociety.org | Determining K_M and V_max for the cleavage reaction. |
Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), enthalpy, and entropy. bohrium.com | Characterizing the thermodynamics of the peptide binding to the enzyme's active site. |
Mass Spectrometry (MS) | Molecular weight, sequence verification, identification of degradation products. ijpsjournal.com | Confirming the precise cleavage site and identifying any modifications or impurities. |
High-Performance Liquid Chromatography (HPLC) | Purity, concentration, stability analysis. ijsra.net | Quality control of the synthetic peptide and monitoring its stability under various conditions. |
Circular Dichroism (CD) Spectroscopy | Secondary structure and conformational changes. ijpsjournal.com | Assessing if the peptide or enzyme changes conformation upon binding. |
Computational Modeling and Simulation of Peptide-Enzyme Dynamics
Computational methods are powerful tools for investigating the molecular details of peptide-enzyme interactions at an atomic level. dovepress.com Molecular dynamics (MD) simulations and docking studies can provide insights that are difficult to obtain through experimental methods alone, guiding the rational design of more effective molecules. cambridge.orgnih.gov
Molecular Docking: This technique predicts the preferred binding orientation of the peptide within the enzyme's active site. mdpi.com For this compound, docking could reveal the key hydrogen bonds and hydrophobic interactions that stabilize the peptide-enzyme complex, suggesting which residues are most important for binding.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, revealing the dynamic nature of the binding process. nih.govaip.org These simulations can be used to study the conformational changes that both the peptide and the enzyme undergo during binding and catalysis, and to calculate binding free energies. mdpi.com Enhanced sampling techniques like Gaussian accelerated molecular dynamics (GaMD) are particularly useful for simulating rare events like peptide binding and unbinding. dovepress.comaip.org
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the reactive part of the system (e.g., the scissile bond) with the efficiency of molecular mechanics for the surrounding protein and solvent. It is ideal for studying the enzymatic reaction mechanism itself. nih.gov
These computational approaches can help explain experimental results and make predictions to guide future experiments, creating a synergistic loop between in silico and in vitro research. nih.govdiva-portal.org
Table 4: Computational Approaches for Analyzing Peptide-Enzyme Dynamics
Computational Method | Primary Function | Application to this compound |
---|---|---|
Molecular Docking | Predicts the binding pose of a ligand in a protein's active site. mdpi.comfrontiersin.org | Identify the most likely binding conformation of this compound in its target enzyme. |
Molecular Dynamics (MD) Simulation | Simulates the movement and interactions of atoms over time. nih.gov | Analyze the stability of the peptide-enzyme complex and observe conformational changes. |
Free Energy Calculations | Quantifies the binding affinity between a peptide and a protein. mdpi.com | Predict how mutations in the peptide sequence would affect binding strength. |
QM/MM Simulations | Models the chemical reaction of catalysis with high accuracy. nih.gov | Elucidate the step-by-step mechanism of the enzymatic cleavage of the Ser-bNA bond. |
Expanding the Scope of Peptide Conjugate Applications in Chemical Biology
The core peptide sequence, Val-Tyr-Ser, can be leveraged beyond its role as a simple substrate by conjugating it to other functional molecules. oup.comdiva-portal.org These peptide conjugates can be designed as sophisticated tools for a range of applications in chemical biology, diagnostics, and therapeutics. mdpi.comannualreviews.org The peptide acts as a targeting or trigger module, which, upon cleavage by a specific enzyme, activates the conjugated molecule. oup.com
Potential applications of H-Val-Tyr-Ser conjugates include:
Targeted Drug Delivery: The peptide can be linked to a potent cytotoxic drug. In a tumor microenvironment where the target protease is overexpressed, the peptide is cleaved, releasing the drug directly at the site of disease and minimizing systemic toxicity. oup.com
Diagnostic Imaging Probes: Conjugating the peptide to an imaging agent (e.g., a fluorophore, or a radionuclide for PET imaging) can create activatable probes. tandfonline.com These probes would only become visible upon enzymatic cleavage, allowing for highly specific imaging of disease-related enzyme activity in vivo. tandfonline.comrhhz.netresearchgate.net
Bioactive Scaffolds: The peptide can be conjugated to other biomolecules like oligonucleotides to create hybrid materials with novel properties for self-assembly or as bioactive scaffolds. rsc.org
The design of such conjugates involves a linker that connects the peptide to the payload, and the stability of this linker is crucial for the conjugate's function. oup.com
Table 5: Potential Applications of H-Val-Tyr-Ser Peptide Conjugates
Conjugate Partner | Application Field | Mechanism of Action |
---|---|---|
Cytotoxic Drug | Oncology | Targeted drug delivery; the drug is released from the peptide by tumor-associated proteases. oup.com |
Fluorescent Dye | Diagnostics / Imaging | An activatable probe that fluoresces only after enzymatic cleavage, highlighting areas of high enzyme activity. tandfonline.com |
PET/SPECT Radionuclide | Nuclear Medicine | In vivo imaging of enzyme activity for early disease detection and monitoring treatment response. frontiersin.org |
Polymer (e.g., PEG) | Pharmaceutics | Improving the pharmacokinetic properties and stability of the core peptide. annualreviews.org |
Oligonucleotide | Nanotechnology / Gene Therapy | Creating self-assembling nanomaterials or targeted delivery systems for nucleic acids. rsc.org |
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